molecular formula C18H23NO B1617079 N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine CAS No. 22232-57-1

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine

Cat. No.: B1617079
CAS No.: 22232-57-1
M. Wt: 269.4 g/mol
InChI Key: URCIJDUOBBSMII-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine is a chiral amine compound with a complex structure that includes both phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is environmentally friendly and can produce high yields of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale biocatalytic processes, where immobilized whole-cell biocatalysts with specific transaminase activity are employed. These processes are optimized to achieve high conversion rates and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a halogen atom is introduced, are common examples.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both phenyl and phenoxy groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

22232-57-1

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine

InChI

InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15?,16-/m0/s1

InChI Key

URCIJDUOBBSMII-LYKKTTPLSA-N

SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)NC(C)CC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.